N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methoxyphenyl)sulfanyl]butanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)22-20-17(13-21)16-5-2-3-6-18(16)26-20/h8-11H,2-7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHUTDOVVLHMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methoxyphenyl)sulfanyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its role as an inhibitor of specific kinases and its anti-inflammatory properties.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
The compound has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) family, which play critical roles in cellular signaling pathways related to stress responses, inflammation, and apoptosis.
Inhibition Potency
Research indicates that the compound exhibits significant inhibition against JNK3 with a pIC50 value of 6.7 and JNK2 with a pIC50 value of 6.5. The selectivity profile shows minimal activity against JNK1, p38alpha, and ERK2 kinases, highlighting its potential therapeutic advantages in targeting specific pathways without affecting others .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the cyano group at the 3-position of the benzothiophene core is essential for forming hydrogen bonds with key amino acids in the ATP-binding site of the target kinases. X-ray crystallography studies have confirmed a unique binding mode that contributes to its selectivity .
Anti-inflammatory Activity
In addition to its kinase inhibition properties, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it possesses strong affinity for 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding interactions indicate potential for selective inhibition of 5-LOX over COX-2, which could lead to reduced side effects commonly associated with non-selective anti-inflammatory drugs .
Case Studies and Research Findings
- JNK Inhibition Study :
- Anti-inflammatory Effectiveness :
Summary Table of Biological Activities
| Activity Type | Target Kinase | pIC50 Value | Selectivity |
|---|---|---|---|
| JNK2 Inhibition | JNK2 | 6.5 | High |
| JNK3 Inhibition | JNK3 | 6.7 | High |
| Anti-inflammatory | 5-LOX | Strong Affinity | Selective |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that have been documented through various studies:
- Anti-inflammatory Activity : Initial studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. In silico molecular docking studies have indicated its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Properties : The compound has shown promise against various microbial strains, indicating potential applications in treating infections caused by resistant bacteria. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) studies .
- Anticancer Potential : There is growing evidence that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methoxyphenyl)sulfanyl]butanamide can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated significant cytotoxic effects on different cancer cell lines .
Case Studies
Several case studies have highlighted the applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of 5-lipoxygenase | |
| Antimicrobial | Effective against resistant bacterial strains | |
| Anticancer | Induced apoptosis in cancer cell lines |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Molecular docking studies | Identified as a potential 5-LOX inhibitor |
| Antimicrobial Efficacy | MIC determination against bacteria | Effective against Methicillin-resistant Staphylococcus aureus (MRSA) |
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant induction of apoptosis at micromolar concentrations |
Chemical Reactions Analysis
Characterization Data
The compound is analyzed using NMR spectroscopy and mass spectrometry :
-
¹H NMR (DMSO-d₆):
-
¹³C NMR :
| Parameter | Value |
|---|---|
| Molecular formula | C₂₀H₂₂N₂O₃S |
| Molecular weight | 332.42 g/mol |
| Melting point | 213–215°C (DMF-ethanol) |
Reactivity Profile
The compound undergoes reactions influenced by its amide, cyano, and sulfide groups :
-
Amide hydrolysis : Potential cleavage under acidic/basic conditions to form carboxylic acid derivatives.
-
Sulfide oxidation : Conversion to sulfone via oxidizing agents (e.g., H₂O₂), though less common due to stability.
-
Substitution at sulfide : Nucleophilic displacement of the sulfanyl group under specific conditions.
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Cyano group reactivity : Possible reduction to amine or conversion to nitrile derivatives.
Storage and Stability
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on formula C₁₉H₂₁N₂O₂S₂.
Key Observations:
- The target compound’s 4-[(4-methoxyphenyl)sulfanyl]butanamide side chain distinguishes it from analogues with pyrimidinylsulfanyl (e.g., ) or halogenated (e.g., ) substituents.
- The benzothiophene core in the target compound and contrasts with the benzoxazole in and the simple benzene ring in . Benzothiophene’s sulfur atom may confer greater metabolic stability than benzoxazole’s oxygen .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenylsulfanyl group in the target compound likely increases logP compared to the chloro-substituted analogue but reduces it relative to the tert-butyl-containing derivative in .
- Solubility : The sulfanyl (S–) group may improve aqueous solubility compared to sulfonamides (e.g., ) due to reduced hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methoxyphenyl)sulfanyl]butanamide, and how can intermediates be characterized?
- Methodology : Use multi-step organic synthesis involving nucleophilic substitution and coupling reactions. For example, thiophene derivatives can be synthesized via cyclization of cyano-substituted precursors, followed by sulfanyl group introduction via coupling with 4-methoxyphenylthiol. Key intermediates should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Example Data :
| Step | Reagents/Conditions | Yield | Characterization (NMR/HRMS) |
|---|---|---|---|
| Intermediate A | Pd/C, H atmosphere, MeOH | 67% | H NMR (CDCl): δ 7.2–6.8 (m, aromatic H) |
Q. How can reaction conditions be optimized for introducing the 4-methoxyphenylsulfanyl moiety?
- Methodology : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DCM or THF). Adjust reaction time and temperature (e.g., 80°C for 15 hours) to maximize yield. Monitor progress via TLC and confirm completion with LC-MS .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for cyano (C≡N, ~2200 cm) and sulfanyl (C-S, ~650 cm) groups .
- NMR : Use H NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and C NMR to confirm methoxy (δ 55 ppm) and carbonyl (δ 170 ppm) groups .
- HRMS : Verify molecular weight (e.g., [M+H] at m/z 401.1505) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 for refinement. Compare experimental bond lengths/angles with computational models (e.g., DFT). Discrepancies >0.05 Å may indicate stereochemical errors .
Q. What strategies are used to determine the crystal structure of sulfanyl-containing analogs?
- Methodology : Co-crystallize the compound with heavy atoms (e.g., bromine) for phasing. Use SHELXD for structure solution and SHELXL for refinement. Analyze hydrogen bonding (e.g., N-H⋯O) to explain packing motifs .
Q. How can computational methods predict the compound’s reactivity and stability?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the cyano and sulfanyl groups. Use molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess hydrolytic stability .
Q. What experimental approaches validate structure-activity relationships (SAR) for bioactivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with chloro). Test in vitro binding assays (e.g., enzyme inhibition). Correlate activity with steric/electronic parameters (Hammett constants) .
Q. How can solubility challenges be addressed during formulation for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
